molecular formula C19H27NO8 B12337706 ethyl (R)-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate

ethyl (R)-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B12337706
M. Wt: 397.4 g/mol
InChI Key: RZCORPAOZICTCY-FYEOGULHSA-N
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Description

Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that features both piperidine and succinate moieties. The compound is chiral, possessing multiple stereocenters, which makes it an interesting subject for stereochemical studies. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring followed by the introduction of the benzyl group. The carboxylate and dihydroxysuccinate groups are then added through esterification and hydroxylation reactions, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways can vary, but they often involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of piperidine and succinate moieties, which confer distinct chemical and biological properties. Its multiple stereocenters also make it a valuable compound for stereochemical studies and applications in asymmetric synthesis.

Properties

Molecular Formula

C19H27NO8

Molecular Weight

397.4 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3R)-3-benzylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21NO2.C4H6O6/c1-2-18-15(17)16-10-6-9-14(12-16)11-13-7-4-3-5-8-13;5-1(3(7)8)2(6)4(9)10/h3-5,7-8,14H,2,6,9-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m10/s1

InChI Key

RZCORPAOZICTCY-FYEOGULHSA-N

Isomeric SMILES

CCOC(=O)N1CCC[C@@H](C1)CC2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCOC(=O)N1CCCC(C1)CC2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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